molecular formula C7H4ClF2I B3180098 1-Chloro-4-difluoromethyl-2-iodobenzene CAS No. 1261737-24-9

1-Chloro-4-difluoromethyl-2-iodobenzene

Cat. No.: B3180098
CAS No.: 1261737-24-9
M. Wt: 288.46 g/mol
InChI Key: QWPXJVKRVSKDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-difluoromethyl-2-iodobenzene is an organic compound with the molecular formula C₇H₄ClF₂I It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-4-difluoromethyl-2-iodobenzene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the chlorine, fluorine, and iodine atoms. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield .

Industrial production methods may involve large-scale halogenation processes, utilizing advanced chemical reactors and controlled environments to ensure consistent quality and efficiency. These methods are optimized for scalability and cost-effectiveness, making the compound accessible for various applications .

Chemical Reactions Analysis

1-Chloro-4-difluoromethyl-2-iodobenzene undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties .

Scientific Research Applications

1-Chloro-4-difluoromethyl-2-iodobenzene has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique halogenation pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology and Medicine: Researchers explore the compound’s potential as a precursor for pharmaceuticals and biologically active molecules. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including agrochemicals, polymers, and electronic components.

Mechanism of Action

The mechanism by which 1-Chloro-4-difluoromethyl-2-iodobenzene exerts its effects depends on the specific application and context. In chemical reactions, the compound’s halogen atoms influence its reactivity and interaction with other molecules. The presence of chlorine, fluorine, and iodine can affect the compound’s electronic properties, making it more or less reactive under certain conditions .

In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects. detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Chloro-4-difluoromethyl-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:

Properties

IUPAC Name

1-chloro-4-(difluoromethyl)-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2I/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPXJVKRVSKDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255301
Record name Benzene, 1-chloro-4-(difluoromethyl)-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261737-24-9
Record name Benzene, 1-chloro-4-(difluoromethyl)-2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261737-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-(difluoromethyl)-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-difluoromethyl-2-iodobenzene
Reactant of Route 2
1-Chloro-4-difluoromethyl-2-iodobenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-difluoromethyl-2-iodobenzene
Reactant of Route 4
1-Chloro-4-difluoromethyl-2-iodobenzene
Reactant of Route 5
1-Chloro-4-difluoromethyl-2-iodobenzene
Reactant of Route 6
1-Chloro-4-difluoromethyl-2-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.